N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-acetamidothiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(1H-benzimidazol-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9(21)17-15-18-10(8-23-15)6-14(22)16-7-13-19-11-4-2-3-5-12(11)20-13/h2-5,8H,6-7H2,1H3,(H,16,22)(H,19,20)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATPLZHGTJBJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-acetamidothiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a detailed overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This molecular formula indicates the presence of functional groups that may contribute to its biological activity. The benzimidazole moiety is known for its diverse pharmacological properties, while the thiazole derivative adds to its potential as a therapeutic agent.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing benzimidazole and thiazole scaffolds. For instance, derivatives of 1H-benzimidazole have been shown to inhibit human topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage and subsequent cancer cell apoptosis. In vitro studies indicated that certain benzimidazole derivatives exhibited growth inhibition in various cancer cell lines, with IC50 values ranging from 0.16 to 3.6 μM .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 11a | A549 | 0.16 | Topoisomerase I inhibition |
| 12a | MCF7 | 0.50 | G2/M phase arrest |
| 12b | HeLa | 3.6 | DNA intercalation |
Antimicrobial Activity
The thiazole component of this compound is associated with antimicrobial properties. Research has demonstrated that thiazole derivatives exhibit significant antifungal and antibacterial activities. For example, derivatives tested against Staphylococcus aureus and Candida albicans showed promising results, indicating potential for development as antimicrobial agents .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole A | Staphylococcus aureus | 32 μg/mL |
| Thiazole B | Candida albicans | 16 μg/mL |
Case Studies
-
Case Study: Anticancer Efficacy in MCF7 Cells
- A study evaluated the efficacy of this compound on MCF7 breast cancer cells. The results indicated that the compound induced significant G2/M phase cell cycle arrest, leading to increased apoptosis rates compared to control groups.
-
Case Study: Antimicrobial Screening
- In a screening assay for antimicrobial activity, derivatives including this compound were tested against various pathogens. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with a notable effect on biofilm formation.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, a comparative analysis with structurally related benzimidazole derivatives is provided below. Key differences in substituents, synthesis routes, and biological activities are highlighted.
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Key Observations:
Structural Variations: The target compound uniquely combines benzimidazole, acetamide, and thiazole groups, distinguishing it from analogs with sulfanyl (e.g., 4a ), thiazolidinone (e.g., ), or benzamide (e.g., W5 ) substituents. Substituents on the thiazole/thiazolidinone ring (e.g., bromophenyl in 9c vs. acetamido in the target compound) influence electronic properties and binding affinity.
Synthetic Routes :
- Microwave-assisted synthesis (target compound ) offers faster reaction times compared to traditional reflux methods (e.g., 4a ).
- Click chemistry (9c ) and ZnCl₂-catalyzed cyclization () enable regioselective heterocycle formation.
Biological Activity: Antimicrobial activity is common across derivatives (e.g., 4a , W5 ), but the target compound’s thiazole-acetamide group may enhance specificity toward bacterial targets. Antifungal activity is prominent in thiazolidinone derivatives (), while triazole-containing analogs (9c ) show enzyme inhibition, suggesting structure-dependent mechanisms.
Research Findings and Structure-Activity Relationships (SAR)
Role of Thiazole vs. Thiazolidinone: Thiazole rings (target compound) contribute to planar, conjugated systems that enhance DNA intercalation or enzyme binding, whereas thiazolidinones () introduce steric bulk, favoring hydrophobic interactions in antifungal activity .
Impact of Substituents :
- Electron-withdrawing groups (e.g., bromo in W5 ) improve antimicrobial potency by increasing electrophilicity.
- The methylene spacer in the target compound’s acetamide chain may improve flexibility and target engagement compared to rigid triazole-linked analogs (9c ).
Synthesis Efficiency :
- Higher yields (>90%) are reported for microwave-assisted acetylation (target compound ) versus traditional methods (73–97% for W5-W9 ), highlighting advancements in synthetic optimization.
Contradictory Evidence :
- While thioacetamide derivatives (e.g., 4 ) show antifungal activity, benzamide-based W5 exhibits broader antimicrobial effects, implying divergent mechanisms despite structural similarities.
Q & A
Basic: What are the standard synthetic routes for this compound, and how do reaction conditions influence yields?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of (1H-benzo[d]imidazol-2-yl)methanamine via condensation of o-phenylenediamine with glyoxylic acid derivatives .
- Step 2: Formation of an imine intermediate by reacting with aryl aldehydes (e.g., benzaldehyde) in ethanol under reflux .
- Step 3: Thiazolidinone ring closure using mercaptoacetic acid or substituted thiols in the presence of ZnCl₂ or piperidine catalysts .
Key Data:
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| 1 | Glyoxylic acid, HCl, 80°C | 65–75% |
| 2 | Benzaldehyde, EtOH reflux | 70–80% |
| 3 | ZnCl₂, CHCl₃, 12h | 60–72% |
Low yields in Step 3 are often due to steric hindrance from bulky substituents. Optimization via microwave-assisted synthesis or alternative catalysts (e.g., CuBr) can improve efficiency .
Basic: How is this compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
Characterization relies on:
- IR Spectroscopy: Confirms NH (3100–3400 cm⁻¹), C=O (1660–1680 cm⁻¹), and thiazole C-S (650–750 cm⁻¹) stretches .
- ¹H/¹³C NMR: Key signals include benzimidazole NH (~δ 12.2 ppm), acetamide CH₃ (~δ 2.4 ppm), and thiazole protons (δ 7.2–8.3 ppm) .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 554 [M⁺] for Compound 6a) validate molecular weight .
Example Data (Compound 6a):
| Technique | Key Peaks |
|---|---|
| ¹H NMR | δ 12.27 (benzimidazole -NH), δ 7.8–8.2 (Ar-H) |
| IR | 1673 cm⁻¹ (C=O), 3409 cm⁻¹ (NH) |
Advanced: How do structural modifications (e.g., aryl substituents) affect antimicrobial activity?
Methodological Answer:
- Electron-withdrawing groups (NO₂, Cl): Enhance activity against Gram-negative bacteria (e.g., P. aeruginosa) by increasing membrane permeability. For example, 4-nitro derivatives show 68% quorum sensing inhibition at 250 µM .
- Bulky substituents (e.g., adamantyl): Improve α-glucosidase inhibition (IC₅₀ ~0.87 µM) by enhancing hydrophobic interactions with enzyme pockets .
Contradictory Data:
- Methoxy groups: Improve solubility but reduce antifungal activity (e.g., Compound 9m: 64% inhibition vs. 93% for nitro derivatives) . Resolve discrepancies by testing under standardized MIC protocols .
Advanced: What mechanistic insights explain its role in quorum sensing inhibition?
Methodological Answer:
- LasR Protein Binding: Derivatives like 6p (68% inhibition) disrupt P. aeruginosa biofilm formation by competitively binding to LasR’s ligand pocket. Docking studies (Glide, Schrödinger) show hydrogen bonding with Ser129 and Tyr56 residues .
- Dose-Dependent Effects: At 62.5 µM, 6p retains >60% activity, suggesting non-cytotoxic, pathway-specific action .
Experimental Validation:
Advanced: How can low yields in the final amide coupling step be resolved?
Methodological Answer:
- Catalyst Optimization: Replace EDCI/HOBt with DCC/DMAP, improving yields from 54% to >80% .
- Solvent Screening: Switch from ethanol to DMF for better solubility of aromatic intermediates .
- Temperature Control: Reduce side reactions by maintaining temperatures <60°C during coupling .
Case Study (XH-2):
| Condition | Yield Improvement |
|---|---|
| DMF, DCC, 50°C | 72% → 88% |
Advanced: How to address conflicting bioactivity data in different antimicrobial assays?
Methodological Answer:
- Standardize Assays: Use CLSI guidelines for MIC testing to reduce variability in bacterial strains (e.g., S. aureus ATCC 29213) .
- Control for Efflux Pumps: Add efflux inhibitors (e.g., PAβN) to distinguish intrinsic activity from pump-mediated resistance .
- Structural Confounders: Compare logP values; derivatives with logP >3.5 may exhibit false-positive membrane disruption .
Tables for Key Findings
Table 1: Bioactivity of Selected Derivatives
| Compound | Substituent | Activity (% Inhibition/IC₅₀) | Target | Reference |
|---|---|---|---|---|
| 6p | 4-NO₂Ph | 68% (QS Inhibition) | LasR | |
| 9j | 4-NO₂Ph | IC₅₀ = 0.87 µM | α-Glucosidase | |
| 6d | Nonyl | 64% (QS Inhibition) | LasR |
Table 2: Optimization of Synthesis Conditions
| Parameter | Original (Yield) | Optimized (Yield) | Method |
|---|---|---|---|
| Catalyst | Piperidine (70%) | CuBr (85%) | |
| Solvent | Ethanol (65%) | DMF (88%) | |
| Temp | Reflux (72%) | 50°C (90%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
